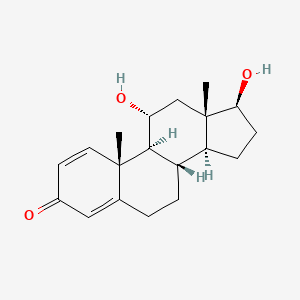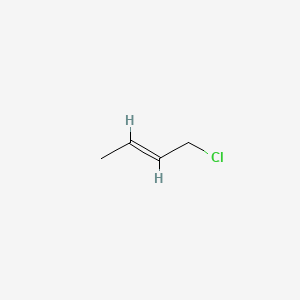
1-クロロ-2-ブテン
概要
説明
1-Chloro-2-butene, also known as crotyl chloride, is an organic compound with the molecular formula C4H7Cl. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of a chlorine atom attached to the second carbon of a butene chain, making it a versatile intermediate in organic synthesis .
科学的研究の応用
1-Chloro-2-butene is utilized in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Polymer Chemistry: Used in the production of polymers and copolymers.
Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates.
Agricultural Chemicals: Used in the production of pesticides and herbicides
生化学分析
Biochemical Properties
1-Chloro-2-butene plays a crucial role in biochemical reactions, particularly in the formation of various organic compounds. It interacts with enzymes such as cytochrome P450, which is involved in the oxidation of organic substances. The interaction between 1-Chloro-2-butene and cytochrome P450 leads to the formation of epoxides, which are reactive intermediates in biochemical pathways. Additionally, 1-Chloro-2-butene can form adducts with proteins and DNA, potentially leading to mutagenic effects .
Cellular Effects
1-Chloro-2-butene affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to 1-Chloro-2-butene can lead to the activation of stress response pathways, such as the MAPK pathway, which is involved in cell proliferation and apoptosis. Furthermore, 1-Chloro-2-butene can alter gene expression by forming DNA adducts, leading to mutations and potentially carcinogenic effects .
Molecular Mechanism
The molecular mechanism of 1-Chloro-2-butene involves its interaction with biomolecules at the molecular level. It can bind to enzymes, leading to their inhibition or activation. For example, 1-Chloro-2-butene can inhibit the activity of glutathione S-transferase, an enzyme involved in detoxification processes. This inhibition can result in the accumulation of reactive oxygen species, causing oxidative stress and cellular damage. Additionally, 1-Chloro-2-butene can induce changes in gene expression by forming adducts with DNA, leading to mutations and altered cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Chloro-2-butene change over time. The compound is relatively stable under standard conditions but can degrade when exposed to light and heat. Over time, the degradation products of 1-Chloro-2-butene can accumulate, potentially leading to long-term effects on cellular function. In vitro studies have shown that prolonged exposure to 1-Chloro-2-butene can result in increased oxidative stress and DNA damage, which may contribute to carcinogenesis .
Dosage Effects in Animal Models
The effects of 1-Chloro-2-butene vary with different dosages in animal models. At low doses, the compound may cause mild cellular stress and reversible changes in gene expression. At high doses, 1-Chloro-2-butene can induce significant toxic effects, including liver and kidney damage, due to its interaction with detoxification enzymes and the accumulation of reactive intermediates. Threshold effects have been observed, where a certain dosage level leads to a marked increase in toxicity .
Metabolic Pathways
1-Chloro-2-butene is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of 1-Chloro-2-butene to form epoxides, which can further react with nucleophiles such as glutathione. This reaction is part of the detoxification process, where glutathione conjugates are formed and subsequently excreted. The metabolic flux of 1-Chloro-2-butene can influence the levels of metabolites and the overall metabolic balance within cells .
Transport and Distribution
Within cells and tissues, 1-Chloro-2-butene is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters such as the ATP-binding cassette (ABC) transporters, which facilitate its movement across cellular membranes. The distribution of 1-Chloro-2-butene within tissues is influenced by its lipophilicity, allowing it to accumulate in lipid-rich areas such as cell membranes .
Subcellular Localization
The subcellular localization of 1-Chloro-2-butene is primarily within the cytoplasm and cellular membranes. It can be directed to specific compartments through targeting signals and post-translational modifications. For instance, the formation of glutathione conjugates can facilitate the transport of 1-Chloro-2-butene to the endoplasmic reticulum for further processing and detoxification. The localization of 1-Chloro-2-butene within subcellular compartments can influence its activity and function, particularly in relation to its interactions with enzymes and other biomolecules .
準備方法
Synthetic Routes and Reaction Conditions: 1-Chloro-2-butene can be synthesized through several methods. One common approach involves the reaction of crotonyl alcohol with hydrochloric acid. This reaction typically occurs under controlled conditions to ensure the selective formation of 1-Chloro-2-butene .
Industrial Production Methods: In industrial settings, 1-Chloro-2-butene is often produced by the chlorination of butenes. This process involves the addition of chlorine to butene in the presence of a catalyst, such as ferric chloride, to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity .
化学反応の分析
Types of Reactions: 1-Chloro-2-butene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Addition Reactions: The double bond in 1-Chloro-2-butene can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Elimination Reactions: Under basic conditions, 1-Chloro-2-butene can undergo elimination to form butadiene
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide are commonly used.
Electrophilic Addition: Halogens (e.g., bromine) and hydrogen halides (e.g., hydrochloric acid) are typical reagents.
Elimination: Strong bases such as sodium ethoxide are used to promote elimination reactions
Major Products Formed:
Alcohols: Formed through nucleophilic substitution.
Dihalides: Formed through addition reactions with halogens.
Butadiene: Formed through elimination reactions
作用機序
The mechanism of action of 1-Chloro-2-butene involves its reactivity as an electrophile due to the presence of the chlorine atom. This makes it susceptible to nucleophilic attack, leading to various substitution and addition reactions. The double bond in the butene chain also allows for electrophilic addition reactions, where electrophiles add across the double bond .
類似化合物との比較
2-Chloro-2-butene: Another chlorinated butene with the chlorine atom on the second carbon but with different reactivity due to the position of the double bond.
1-Bromo-2-butene: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
2-Butene: A non-chlorinated analog that undergoes similar addition reactions but lacks the electrophilic chlorine atom
Uniqueness: 1-Chloro-2-butene is unique due to its combination of a reactive chlorine atom and a double bond, making it a versatile intermediate in various chemical reactions. Its reactivity and applications differ from other similar compounds, providing distinct advantages in organic synthesis and industrial applications .
特性
IUPAC Name |
(E)-1-chlorobut-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Cl/c1-2-3-4-5/h2-3H,4H2,1H3/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKRILODNOEEPX-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10884116 | |
| Record name | 2-Butene, 1-chloro-, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10884116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
(E)- and (Z)-forms are liquids; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | 1-Chloro-2-butene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19344 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
69.0 [mmHg] | |
| Record name | 1-Chloro-2-butene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19344 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
4894-61-5, 591-97-9 | |
| Record name | (2E)-1-Chloro-2-butene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4894-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-2-butene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-2-butene, (2E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004894615 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butene, 1-chloro-, (2E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butene, 1-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butene, 1-chloro-, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10884116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-1-chlorobut-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.196 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-chlorobut-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.855 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-CHLORO-2-BUTENE, (2E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX3QN28JUX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


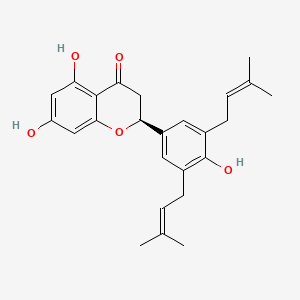
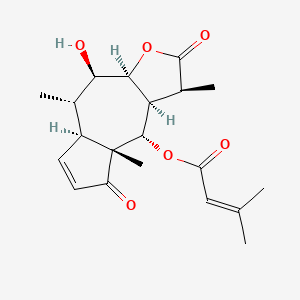
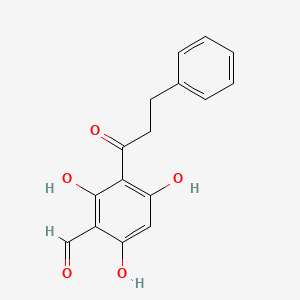
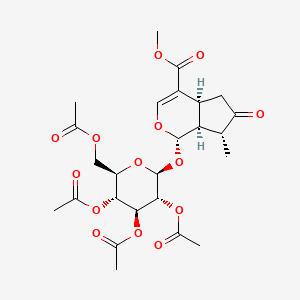
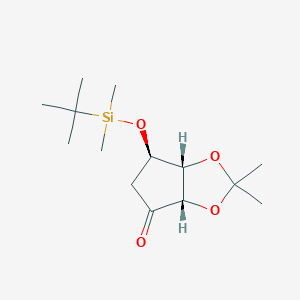
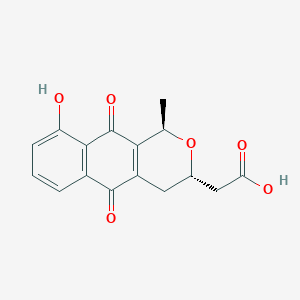
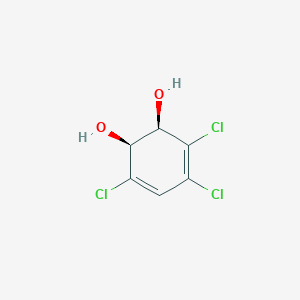
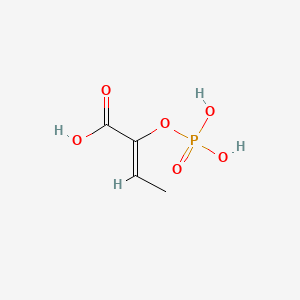
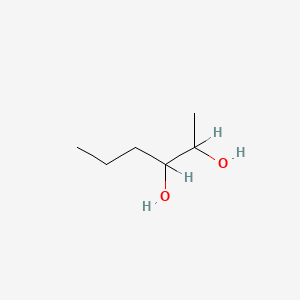
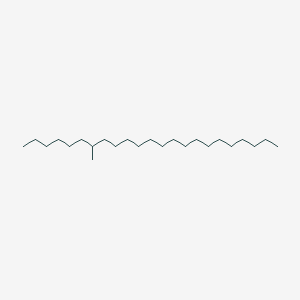
![4-[(3-Fluoro-4-methylanilino)methylidene]-3-hydroxy-1-cyclohexa-2,5-dienone](/img/structure/B1196531.png)
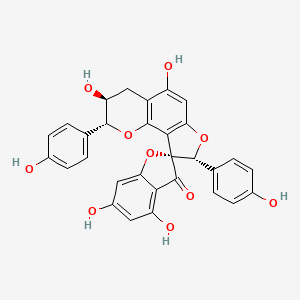
![[2-(4-Aminophenyl)-1-hydroxy-1-phosphono-ethyl]phosphonic acid](/img/structure/B1196534.png)
